molecular formula C4H4ClF3N2O2 B023811 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine CAS No. 762240-99-3

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine

Cat. No.: B023811
CAS No.: 762240-99-3
M. Wt: 204.53 g/mol
InChI Key: DYKIVKLXFDNBMY-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, also known as this compound, is a useful research compound. Its molecular formula is C4H4ClF3N2O2 and its molecular weight is 204.53 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemodosimetric Sensing

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine derivatives have been explored for their potential as selective chemodosimetric sensors. For instance, a study describes the synthesis of a naphthalimide trifluoroacetyl acetonate derivative that reacts selectively with hydrazine, leading to significant fluorescence and color changes. This property allows for the sensitive detection of hydrazine in various environments, including vapor phase over TLC plates and even within cells, without interference from other common amines and metal ions (Lee et al., 2013).

Synthesis of Heteroannulated Coumarins

Another research application involves the use of 4-chloro-3-(trifluoroacetyl)- and 4-chloro-3-(methoxalyl)coumarins for regioselective synthesis of 3,4-fused coumarins. These compounds are synthesized through reactions with aminoheterocycles, hydrazines, and other reagents, demonstrating the versatility of this compound derivatives in organic synthesis and the potential for creating novel heterocyclic compounds with diverse biological activities (Iaroshenko et al., 2011).

Reductive Cleavage of Hydrazines

Trifluoroacetyl derivatives of hydrazines are subject to reductive cleavage of the N-N bond by samarium(II) iodide, leading to the efficient synthesis of trifluoroacetamides. This method accommodates various functionalities, including alkenes, and offers a pathway to chiral amines with a trifluoroacetyl (TFA) protecting group, showcasing the compound's utility in synthetic organic chemistry (Ding & Friestad, 2004).

Antitumor and Antimicrobial Activities

Research into this compound derivatives has also extended into the exploration of their potential antitumor and antimicrobial activities. Various studies have synthesized compounds based on this chemical framework and evaluated their efficacy against cancer cell lines and microbial strains, highlighting the therapeutic potential of such derivatives in medicinal chemistry (Mohareb & Samir, 2012).

Mechanism of Action

Target of Action

The primary target of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine, also known as N’-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide, is hydrazine . Hydrazine is a highly toxic organic molecule that poses a significant threat to human health .

Mode of Action

The compound interacts with hydrazine through a chemical reaction involving the ynone structure present in the compound . This interaction results in the cyclization of the ynone structure to pyrazole, leading to the restriction of the intramolecular charge transfer effect . This process significantly enhances the fluorescence of the compound, making it a useful tool for detecting hydrazine .

Biochemical Pathways

The compound’s interaction with hydrazine affects various biochemical pathways. For instance, the synthesis of unsymmetrical hydrazines involves cross-selective intermolecular NN reductive coupling of nitroarenes and anilines in the presence of a hydrosilane as the terminal reductant . This reaction offers good chemoselectivity and functional group tolerance .

Pharmacokinetics

The compound’s interaction with hydrazine suggests that it may have a high sensitivity (detection limit: 016 μM), a wide linear range (0–50 μM), and a high selectivity . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is a significant enhancement in fluorescence when hydrazine is added . This makes the compound a useful tool for detecting hydrazine in various environments, including weakly acidic, neutral, and weakly alkaline conditions in aqueous solutions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound can detect hydrazine under weakly acidic, neutral, and weakly alkaline conditions in aqueous solutions . Additionally, the compound has been successfully applied to detect hydrazine in real water samples and human blood serum , demonstrating its effectiveness in various environments.

Safety and Hazards

1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine is toxic if swallowed . It causes skin irritation . It also causes serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Properties

IUPAC Name

N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3N2O2/c5-1-2(11)9-10-3(12)4(6,7)8/h1H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKIVKLXFDNBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NNC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474799
Record name N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762240-99-3
Record name N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine hydrate (15 g, 35 wt %) is mixed acetonitrile (22.5 mL) and cooled to about 10° C. Ethyl trifluoroacetate (23.3 g) is added over 1 hour. The resulting solution is warmed to 20° C. and stirred for about 1 hour. The solution is cooled to 0-2° C. 50 wt % aqueous NaOH (7.88 g) and chloroacetyl chloride (22.2 g) are added to the reaction solution simultaneously over 2 hours. The reaction mixture is warmed to 15-18° C. and stirred for about 5 hours. Solvent is distilled off under vacuum at about 30° C. Water (50 mL) and ethyl acetate (100 mL) are added to the obtained crude. The organic and aqueous layers are separated and aqueous layer is washed with ethyl acetate (2×50 mL). The organic layers are combined and washed with water (2×50 mL) followed by washing with 15% sodium chloride solution (2×50 mL). The combined organic layer is dried over sodium sulfate. The solvent is completely distilled off under vacuum to afford the title compound. (Yield: 98.3%)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Name
Quantity
7.88 g
Type
reactant
Reaction Step Three
Quantity
22.2 g
Type
reactant
Reaction Step Three
Yield
98.3%

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